molecular formula C14H9F3N4S B5812733 5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B5812733
M. Wt: 322.31 g/mol
InChI Key: OJCBHBQDNVIXFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1,2,4-triazole derivatives often involves cyclization reactions of thiosemicarbazides, hydrazinolysis, or nucleophilic substitution reactions. For instance, Gotsulya et al. (2018) described the synthesis of 4-phenyl-5-(pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols, highlighting a method that might be adaptable for synthesizing compounds with similar backbones, involving reactions of pyrrole with phenylisothiocyanate followed by intramolecular cyclization (Gotsulya et al., 2018).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the target compound, can be analyzed using spectroscopic methods and quantum chemical computations. Gökce et al. (2016) conducted a detailed spectroscopic characterization and theoretical investigation of a structurally related molecule, providing insights into the geometric structure, vibrational frequencies, and electronic properties (Gökce et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-triazole derivatives vary widely, including alkylation, thiol-thione tautomerism, and reactions with various electrophiles or nucleophiles. For example, the study by Dave et al. (2007) on thiazolidinones and Mannich bases derived from 1,2,4-triazole demonstrates the chemical versatility and reactivity of these compounds (Dave et al., 2007).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, can be determined experimentally. Research by Castiñeiras et al. (2018) on the structural assessment of a related triazole compound might offer methodologies applicable to studying the physical properties of "5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol" (Castiñeiras et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for chemical modifications, of 1,2,4-triazole derivatives are crucial for their application in various fields. The work by Odyntsova (2016) on the electronic characteristics and reactivity of a triazole molecule provides an example of how to approach the chemical property analysis of such compounds (Odyntsova, 2016).

properties

IUPAC Name

3-pyridin-4-yl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4S/c15-14(16,17)10-2-1-3-11(8-10)21-12(19-20-13(21)22)9-4-6-18-7-5-9/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCBHBQDNVIXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(pyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

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